![molecular formula C11H14N4O2S2 B3127665 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-91-3](/img/structure/B3127665.png)
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Descripción general
Descripción
“4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is a chemical compound with the linear formula C5H11N4Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CSC1=NN=C(CN)N1C.Cl . The InChI key is OCRIEAOZDORDJU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Photochemical Decomposition
Research on sulfamethoxazole, a sulfonamide similar in structure, has shown it to be extremely photolabile, producing various photoproducts upon exposure to light. This indicates a potential area of study for the photostability of sulfonamide derivatives, including environmental degradation pathways and the formation of byproducts (Wei Zhou & D. Moore, 1994).
Synthesis and Antibacterial/Antifungal Activities
Sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and shown to exhibit promising antibacterial potency. This suggests potential applications in developing new antimicrobial agents by exploring the structural modification of sulfonamide-based compounds (Xian-Long Wang, Kun Wan, Cheng‐He Zhou, 2010).
Cancer Research
Several studies have investigated the anticancer properties of sulfonamide derivatives. For instance, novel sulfonamide compounds have shown potential as anticancer agents, with specific derivatives exhibiting remarkable activity against various human tumor cell lines. This area of research is crucial for the development of new therapeutic agents targeting cancer (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).
Synthesis and Molecular Structure
The study of the synthesis and structure of sulfonamide derivatives, including their tautomerism, contributes to the understanding of their chemical properties and potential applications in medicinal chemistry and drug design (D. Branowska, W. Wysocki, E. Wolińska, et al., 2022).
Antiproliferative and Antilipolytic Activities
Research on 1,3, and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives has explored their potential antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This highlights the potential of sulfonamide derivatives in the treatment of diseases beyond infectious agents, such as obesity and cancer (M. Shkoor, H. Tashtoush, M. Al-Talib, et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” are currently unknown. This compound is structurally related to the 1,2,4-triazole class of compounds, which have been found to exhibit diverse biological activities . .
Mode of Action
Compounds with a 1,2,4-triazole moiety are known to interact with various biological targets through different mechanisms, such as inhibition of enzymes or interaction with receptors . The sulfanyl group in the compound could potentially form disulfide bonds with cysteine residues in proteins, altering their function.
Biochemical Pathways
Related 1,2,4-triazole compounds have been found to affect various biochemical pathways, including those involved in antimicrobial, antifungal, and antiviral activities .
Result of Action
Related 1,2,4-triazole compounds have been found to have various biological effects, such as antimicrobial, antifungal, and antiviral activities .
Propiedades
IUPAC Name |
4-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-8-3-5-9(6-4-8)19(16,17)12-7-10-13-14-11(18)15(10)2/h3-6,12H,7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPRSGMGRXDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B3127603.png)
![N'-butyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B3127608.png)
![N-((benzylamino){2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)benzenesulfonamide](/img/structure/B3127630.png)
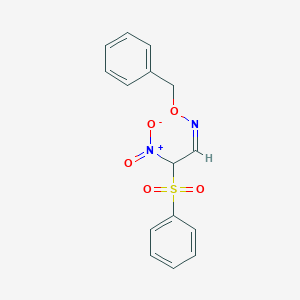
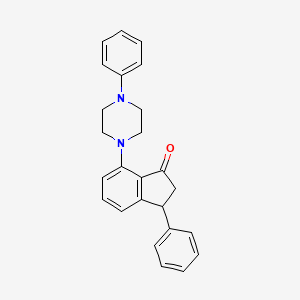
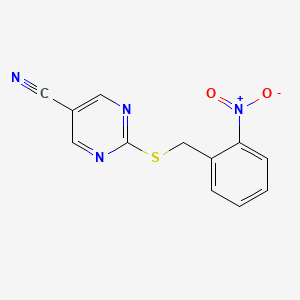
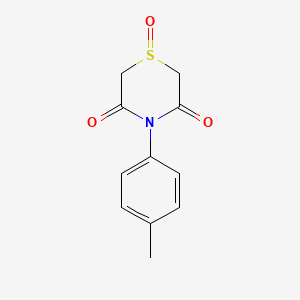
![4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B3127650.png)
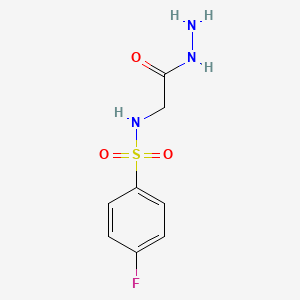
![1-[4-(4-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B3127671.png)
![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)
